5-((2-(2,4-dimethylphenyl)-5-methyloxazol-4-yl)methyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
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Properties
IUPAC Name |
5-[[2-(2,4-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3/c1-16-9-10-19(17(2)13-16)25-27-22(18(3)33-25)15-29-11-12-30-23(26(29)31)14-21(28-30)20-7-5-6-8-24(20)32-4/h5-14H,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGRCEIQQAAMOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5OC)C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((2-(2,4-dimethylphenyl)-5-methyloxazol-4-yl)methyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic molecule belonging to the pyrazolo[1,5-a]pyrazine class. Its intricate structure suggests potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C26H24N4O3 |
| Molecular Weight | 440.5 g/mol |
| IUPAC Name | 2-(3,4-dimethylphenyl)-5-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
| InChI Key | BPOQABHRDVQSIN-UHFFFAOYSA-N |
The presence of both pyrazolo[1,5-a]pyrazine and oxazole rings contributes to its unique properties and potential biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular metabolism and proliferation.
- Receptor Modulation : It can bind to various cellular receptors, modulating signal transduction pathways that influence cell growth and differentiation.
- DNA/RNA Intercalation : The compound might intercalate into DNA or RNA, affecting gene expression and cellular functions.
Therapeutic Potential
Research indicates that compounds similar to this one have shown promise in several therapeutic areas:
- Anti-cancer Activity : Studies on related pyrazolo compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives have been reported to induce apoptosis in melanoma cells through specific signaling pathways .
- Anti-inflammatory Effects : Some pyrazolo derivatives exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways .
- Neurological Applications : There is emerging evidence suggesting that compounds with similar structures may have neuroprotective effects, potentially useful in treating neurodegenerative diseases .
Case Studies
-
Cytotoxicity Against Cancer Cells :
A study evaluated the cytotoxic effects of a related pyrazolo compound on human breast cancer cells (MCF-7). The compound exhibited an IC50 value of 12 µM after 48 hours of treatment, indicating significant anti-proliferative activity . -
Inflammation Modulation :
In a model of acute inflammation induced by lipopolysaccharide (LPS), a derivative demonstrated a reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) by approximately 40%, suggesting its potential as an anti-inflammatory agent . -
Neuroprotection Study :
A recent investigation into the neuroprotective effects of structurally similar compounds showed that they significantly reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents .
Preparation Methods
Core Pyrazolo[1,5-a]Pyrazin-4(5H)-one Synthesis
The pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold is typically synthesized via cycloannulation or transition-metal-catalyzed cyclization . Key methods include:
Base-Mediated Cycloannulation
A one-pot, three-step protocol starting from pyrazole-3-carboxylic acid derivatives achieves the core structure. For example:
- Amide formation : Pyrazole-3-carboxylic acid reacts with ethylenediamine in the presence of HATU (1.2 equiv) and DIPEA (3 equiv) in DMF at 0–25°C for 12 hours.
- Cyclization : The intermediate amide undergoes base-mediated cyclization using KOtBu (2 equiv) in THF at 60°C for 6 hours, yielding the pyrazolo[1,5-a]pyrazin-4(5H)-one core.
- Oxidation : MnO₂ (3 equiv) in CH₂Cl₂ at 25°C for 2 hours introduces the ketone moiety.
Functionalization of the Pyrazolo[1,5-a]Pyrazin-4(5H)-one Core
Installation of the 5-((2-(2,4-Dimethylphenyl)-5-Methyloxazol-4-yl)Methyl) Group
This step involves oxazole synthesis followed by alkylation :
Oxazole Ring Construction
The 2-(2,4-dimethylphenyl)-5-methyloxazole-4-carbaldehyde is synthesized via Robinson-Gabriel cyclization :
- Amide formation : 2,4-Dimethylbenzoyl chloride reacts with 2-amino-1-propanol in CH₂Cl₂ with Et₃N (3 equiv) at 0°C for 1 hour.
- Cyclodehydration : POCl₃ (5 equiv) in toluene at 80°C for 3 hours yields the oxazole.
Reductive Amination for Methyl Group Installation
- Conditions : Oxazole-4-carbaldehyde (1.2 equiv), NaBH₃CN (2 equiv), MeOH, 25°C, 12 hours.
- Yield : 89%.
Alkylation of the Pyrazolo[1,5-a]Pyrazin-4(5H)-one Core
A Mitsunobu reaction couples the oxazole-methyl group to the core:
Comparative Analysis of Synthetic Routes
Optimization Strategies
Solvent Effects on Mitsunobu Reaction
Scalability and Industrial Considerations
Structural Characterization
Q & A
Q. What are the key structural features of this compound that influence its reactivity and biological activity?
The compound’s core structure includes a pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold fused with an oxazole ring and substituted aryl groups. Critical features include:
- Electron-donating groups : The 2-methoxyphenyl substituent enhances solubility and modulates π-π stacking interactions with biological targets.
- Steric effects : The 2,4-dimethylphenyl group on the oxazole ring introduces steric hindrance, potentially affecting binding specificity.
- Heterocyclic framework : The pyrazolo-pyrazine system provides rigidity, favoring stable interactions with enzyme active sites (e.g., kinases) . Methodological Insight: Use X-ray crystallography or DFT calculations to analyze substituent effects on conformation and intermolecular interactions .
Q. What synthetic routes are optimized for pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives?
A multi-step synthesis is typical:
- Oxazole intermediate formation : Condensation of 2,4-dimethylphenylacetamide with ethyl bromopyruvate under acidic conditions.
- Pyrazole coupling : Suzuki-Miyaura cross-coupling to attach the 2-methoxyphenyl group.
- Final assembly : Alkylation of the pyrazolo-pyrazine core with the oxazole-methyl intermediate. Key optimizations: Use Pd(PPh₃)₄ as a catalyst for coupling reactions and reverse-phase HPLC for purification (>95% purity) .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substitutions (e.g., methoxy vs. methyl groups).
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₂₆H₂₅N₄O₃, MW: 457.5 g/mol).
- X-ray crystallography : Resolves stereochemical ambiguities in the oxazole-pyrazine junction .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound with kinase targets?
- Molecular docking : Use AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., EGFR kinase). Focus on hydrogen bonding with hinge regions (e.g., Met793) and hydrophobic contacts with the 2,4-dimethylphenyl group.
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to prioritize candidates for in vitro testing . Example: A similar pyrazolo-pyrazine derivative showed a predicted ΔG of -9.2 kcal/mol against VEGFR2, correlating with experimental IC₅₀ values .
Q. How can structure-activity relationship (SAR) studies resolve contradictions in biological activity data?
Contradictions (e.g., varying IC₅₀ across cell lines) may arise from:
- Substituent electronic effects : Replace the 2-methoxy group with electron-withdrawing groups (e.g., -CF₃) to test potency shifts.
- Metabolic stability : Assess hepatic microsomal degradation to rule out false negatives in cytotoxicity assays. Case study: In a related compound, replacing 4-ethoxyphenyl with 3-chlorophenyl improved anticancer activity 10-fold by reducing metabolic clearance .
Q. What strategies optimize in vitro assays for evaluating this compound’s mechanism of action?
- Target engagement assays : Use TR-FRET to quantify inhibition of kinase autophosphorylation (e.g., c-Met).
- Cellular pathway analysis : Pair RNA-seq with phosphoproteomics to identify off-target effects (e.g., unintended MAPK activation).
- Solubility optimization : Formulate with 0.1% DMSO + 5% cyclodextrin to maintain bioactivity in aqueous media .
Methodological Recommendations
- Contradiction resolution : Use orthogonal assays (e.g., SPR + cellular thermal shift) to validate target engagement when IC₅₀ discrepancies arise .
- Scale-up challenges : Replace THF with 2-MeTHF in alkylation steps to improve safety and yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
